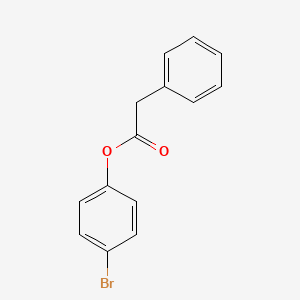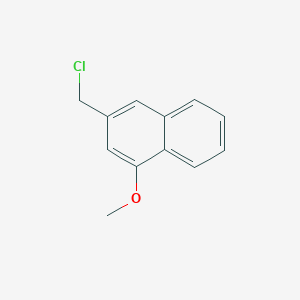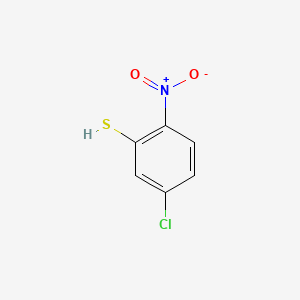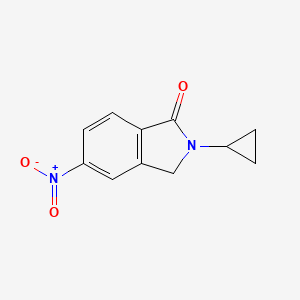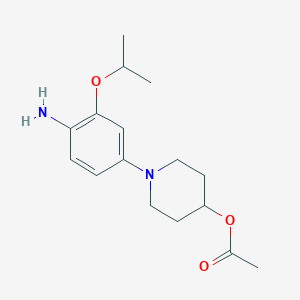
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an amino group, a propan-2-yloxy group, and an acetate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the piperidine ring.
Attachment of the propan-2-yloxy group: This can be done through an etherification reaction, where the propan-2-yloxy group is attached to the aromatic ring.
Formation of the acetate ester: This final step involves esterification, where the acetate group is introduced to the piperidine ring.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the propan-2-yloxy group can be replaced with other substituents.
Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis.
Aplicaciones Científicas De Investigación
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases or conditions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE involves its interaction with specific molecular targets. The amino group and the propan-2-yloxy group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The acetate ester may also contribute to the compound’s overall activity by influencing its solubility and bioavailability.
Comparación Con Compuestos Similares
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE can be compared with other piperidine derivatives, such as:
1-[4-Amino-3-(methoxy)phenyl]piperidin-4-yl acetate: This compound has a methoxy group instead of a propan-2-yloxy group, which may result in different chemical and biological properties.
1-[4-Amino-3-(ethoxy)phenyl]piperidin-4-yl acetate: The ethoxy group in this compound can lead to variations in reactivity and activity compared to the propan-2-yloxy derivative.
1-[4-Amino-3-(butoxy)phenyl]piperidin-4-yl acetate: The butoxy group introduces additional steric hindrance, which can affect the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H24N2O3 |
|---|---|
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
[1-(4-amino-3-propan-2-yloxyphenyl)piperidin-4-yl] acetate |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)20-16-10-13(4-5-15(16)17)18-8-6-14(7-9-18)21-12(3)19/h4-5,10-11,14H,6-9,17H2,1-3H3 |
Clave InChI |
YKTNHJXQXRHFAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)OC(=O)C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
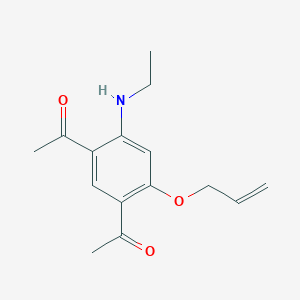


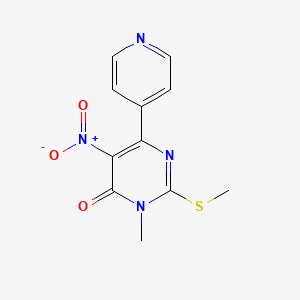
![4-methoxy-N-{2-[(1E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B8751313.png)

![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)
![Tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8751348.png)
![tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8751352.png)

